molecular formula C20H18ClN5O2 B11600826 2-chloro-N-{4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide

2-chloro-N-{4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide

Cat. No.: B11600826
M. Wt: 395.8 g/mol
InChI Key: NTHJDAZAMNDVDO-UHFFFAOYSA-N
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Description

2-CHLORO-N-{4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodiazole ring, an oxadiazole ring, and a chlorobenzamide moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 2-CHLORO-N-{4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}BENZAMIDE typically involves multiple steps, including the formation of the benzodiazole and oxadiazole rings, followed by their coupling with the chlorobenzamide moiety. The synthetic route may involve the following steps:

    Formation of Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Oxadiazole Ring: This step involves the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the benzodiazole and oxadiazole rings with the chlorobenzamide moiety using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

2-CHLORO-N-{4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles (e.g., amines, thiols).

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds

Scientific Research Applications

2-CHLORO-N-{4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-CHLORO-N-{4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar compounds to 2-CHLORO-N-{4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}BENZAMIDE include other benzodiazole and oxadiazole derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. Some examples include:

The uniqueness of 2-CHLORO-N-{4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}BENZAMIDE lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H18ClN5O2

Molecular Weight

395.8 g/mol

IUPAC Name

2-chloro-N-[4-[1-(2-methylpropyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C20H18ClN5O2/c1-12(2)11-26-16-10-6-5-9-15(16)22-19(26)17-18(25-28-24-17)23-20(27)13-7-3-4-8-14(13)21/h3-10,12H,11H2,1-2H3,(H,23,25,27)

InChI Key

NTHJDAZAMNDVDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C3=NON=C3NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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